molecular formula C15H12N2O B1452316 4-(Quinolin-4-yloxy)aniline CAS No. 863503-93-9

4-(Quinolin-4-yloxy)aniline

Cat. No. B1452316
M. Wt: 236.27 g/mol
InChI Key: IWMHEXQDMAAWAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Quinolin-4-yloxy)aniline and its derivatives has been a subject of research. A series of novel 4-phenoxyquinoline derivatives containing a 3-amino-2-cyano-acrylamide framework was designed and synthesized . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 4-(Quinolin-4-yloxy)aniline consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .

Scientific Research Applications

Polymer Synthesis

4-(Quinolin-4-yloxy)aniline has been utilized in the synthesis of soluble and thermally stable polyamides. A novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group was synthesized and used to polymerize with various aromatic and aliphatic dicarboxylic acids. These polyamides exhibited excellent solubility in polar aprotic solvents and high thermal stability, making them potentially useful in advanced material applications (Ghaemy & Bazzar, 2010).

Cancer Research

In the field of cancer research, derivatives of 4-anilinofuro[2,3-b]quinoline, closely related to 4-(quinolin-4-yloxy)aniline, were synthesized and showed potent cytotoxicity against various human cancer cell lines. These derivatives demonstrated high efficacy in inhibiting the growth of cells across different types of cancers, making them significant in the development of novel anticancer drugs (I‐Li Chen et al., 2002).

Quinoline-based Derivatives Synthesis

Quinoline-based derivatives, involving structures similar to 4-(quinolin-4-yloxy)aniline, have been synthesized for various applications. For instance, substituted 4-hydroxyalkyl-quinoline derivatives were constructed through a sequential catalytic process, illustrating the versatility of quinoline structures in synthesizing diverse chemical compounds (Kunming Jiang et al., 2018).

Antimicrobial Activity

Compounds structurally related to 4-(quinolin-4-yloxy)aniline, such as substituted ethyl 2-(quinolin-4-yl)-propanoates, were synthesized and showed potent antimicrobial activity. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Khan et al., 2013).

Dye Synthesis

In the dye industry, quinoline derivatives have been used to synthesize azo disperse dyes. These dyes, derived from structures akin to 4-(quinolin-4-yloxy)aniline, exhibit distinct solvent effects on their ultraviolet-visible absorption spectra, which is crucial for dye applications (Rufchahi & Gilani, 2012).

Antituberculosis Research

2-(Quinolin-4-yloxy)acetamides, related to 4-(quinolin-4-yloxy)aniline, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. They have shown promising results in combating drug-resistant tuberculosis strains, indicating their potential in developing new tuberculosis therapies (Giacobbo et al., 2017).

Future Directions

The future directions of research on 4-(Quinolin-4-yloxy)aniline could involve the design of novel S. aureus NorA inhibitors to be used in association with fluoroquinolones . Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a potential area of research .

properties

IUPAC Name

4-quinolin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHEXQDMAAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-4-yloxy)aniline

CAS RN

863503-93-9
Record name 4-(quinolin-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Lv, Q Shi, T Zhang, J Li, Y Long, W Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
We combined a mechanism-informed phenotypic screening (MIPS) assay with a structural simplification strategy to guide the discovery of compounds that disrupt the localization of the …
Number of citations: 6 www.sciencedirect.com
D Swain, NK Nagendla, MKR Mudiam - Microchemical Journal, 2023 - Elsevier
Lenvatinib mesylate (LEN) is a new generation anti-cancer medication included under the class of multiple kinase inhibitor and approved for the treatment of differentiated thyroid …
Number of citations: 0 www.sciencedirect.com
X Liang, C Wang, B Wang, J Liu, S Qi, A Wang… - European Journal of …, 2022 - Elsevier
Colony stimulating factor 1 receptor kinase (CSF1R) plays an integral role in tumor-associated macrophage repolarization and has emerged as a novel therapeutic target for cancer …
Number of citations: 1 www.sciencedirect.com

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